Welcome to the BenchChem Online Store!
molecular formula C11H19N3O2 B8422911 2-Amino-N-(5-tert-butyl-isoxazol-3-yl)-butyramide

2-Amino-N-(5-tert-butyl-isoxazol-3-yl)-butyramide

Cat. No. B8422911
M. Wt: 225.29 g/mol
InChI Key: FUPJDERSNHKZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07241786B2

Procedure details

Prepared by methods analogous to those used in the preparation of 2-amino-pentanoic acid (5-tert-butyl-isoxazol-3-yl)-amide starting with the corresponding N-t-BOC analogs and HCl(g) in an appropriate solvent.
Name
2-amino-pentanoic acid (5-tert-butyl-isoxazol-3-yl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-t-BOC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11](=[O:17])[CH:12]([NH2:16])[CH2:13][CH2:14]C)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>>[NH2:16][CH:12]([CH2:13][CH3:14])[C:11]([NH:10][C:7]1[CH:6]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[O:9][N:8]=1)=[O:17]

Inputs

Step One
Name
2-amino-pentanoic acid (5-tert-butyl-isoxazol-3-yl)-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(C(CCC)N)=O
Name
N-t-BOC
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by methods analogous to

Outcomes

Product
Name
Type
Smiles
NC(C(=O)NC1=NOC(=C1)C(C)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.